

# Technical Guide: 5-Chloro-2-hydrazinopyrimidine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Chloro-2-hydrazinopyrimidine

CAS No.: 823-90-5

Cat. No.: B1357129

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## Physicochemical Characterization and Synthetic Applications

### Executive Summary & Core Identity

**5-Chloro-2-hydrazinopyrimidine** is a critical heterocyclic building block used extensively in the synthesis of bioactive scaffolds, particularly pyrazolo[3,4-d]pyrimidines (kinase inhibitors) and triazolopyrimidines. Its purity is paramount for downstream cyclization efficiency, with melting point (MP) serving as the primary rapid-validation metric for batch quality.

This guide provides an authoritative technical analysis of the compound's properties, a validated synthesis protocol, and troubleshooting frameworks for deviation in physicochemical data.

### Compound Identity Matrix

Property	Specification
Chemical Name	5-Chloro-2-hydrazinopyrimidine
CAS Number	823-90-5
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClN <sub>4</sub>
Molecular Weight	144.56 g/mol
Structure	Pyrimidine ring substituted at C2 with hydrazine and C5 with chlorine
Appearance	Off-white to pale yellow crystalline solid
Melting Point (Lit.)	180.5 – 182.0 °C (Decomposition) [1]
Solubility	Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water

*CRITICAL WARNING: Do not confuse with 5-Chloro-2-hydrazinylpyridine (CAS: 27032-63-9), which has a significantly lower melting point (~130°C range) and different reactivity profile. Verification of the ring system (2 nitrogens vs. 1 nitrogen) is essential before use.*

## Physicochemical Characterization: The Melting Point

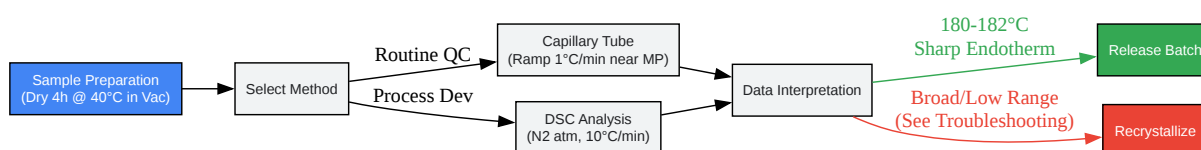
The melting point of **5-Chloro-2-hydrazinopyrimidine** is a distinct indicator of isomeric purity and solvation state.

- Target Range: 180.5 – 182.0 °C[1]
- Behavior: The compound often exhibits sharp melting followed immediately by decomposition (evolution of gas/discoloration).
- Common Deviations:

- 170–175 °C: Indicates partial oxidation or residual hydrazine salts.
- < 160 °C: Suggests contamination with the bis-hydrazino derivative or unreacted 2,5-dichloropyrimidine.

## Thermal Analysis Workflow

To accurately determine the MP, the capillary method is standard, but Differential Scanning Calorimetry (DSC) is recommended for process validation.



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Figure 1: Decision logic for thermal characterization.

## Validated Synthesis Protocol

Reaction Type: Nucleophilic Aromatic Substitution (

). Mechanism: The hydrazine nucleophile attacks the C2 position. The C2 carbon is more electron-deficient than C5 due to the inductive withdrawal of the two adjacent nitrogen atoms, ensuring regioselectivity over the C5-chlorine.

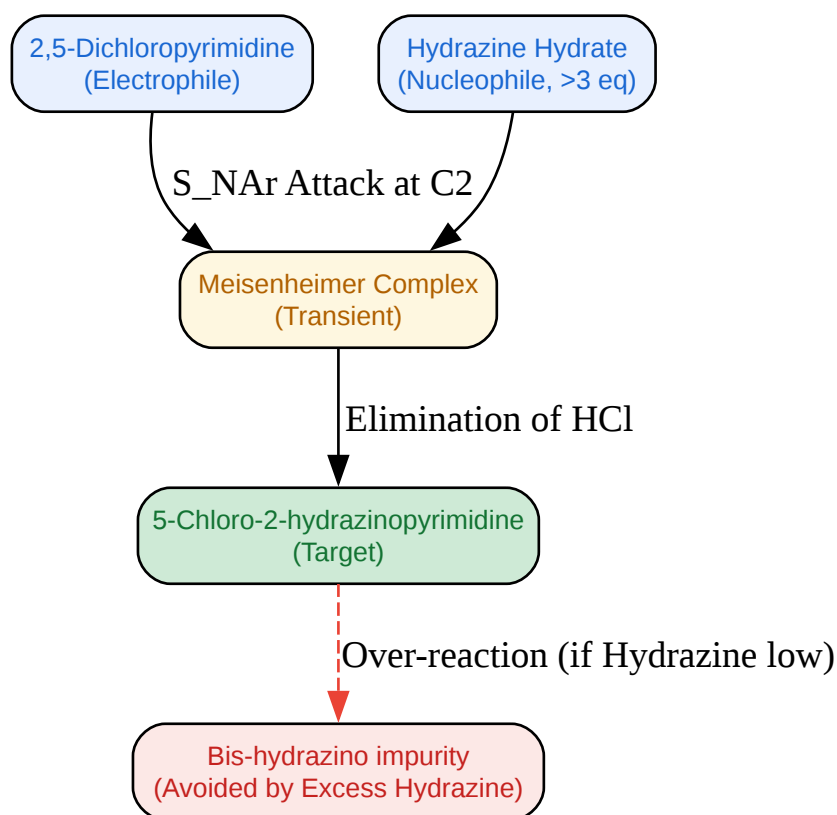
## Reagents & Stoichiometry[2][3]

- Precursor: 2,5-Dichloropyrimidine (1.0 eq)
- Nucleophile: Hydrazine Hydrate (80% or 64% solution) (3.0 – 4.0 eq)
- Solvent: Ethanol (Absolute) or Methanol
- Temperature: Reflux (78–80 °C)

## Step-by-Step Methodology

- Dissolution: Charge a round-bottom flask with 2,5-dichloropyrimidine and Ethanol (10 mL/g). Stir until fully dissolved at room temperature.
- Addition: Add Hydrazine Hydrate dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature < 40°C during addition to prevent runaway side reactions.
- Reaction: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot ( ) should disappear, replaced by a lower product spot.
- Work-up:
  - Cool the reaction mixture to 0–5 °C in an ice bath.
  - The product will precipitate as a white/off-white solid.
  - Filter the solid under vacuum.
- Purification (Critical Step):
  - Wash the filter cake with cold water (2x) to remove hydrazine hydrochloride salts.
  - Wash with cold ethanol (1x) to remove organic impurities.
  - Dry in a vacuum oven at 45 °C for 12 hours.

Yield Expectation: 75 – 85%



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Figure 2: Reaction pathway and regioselectivity control.

## Applications in Drug Discovery

The **5-chloro-2-hydrazinopyrimidine** scaffold is a "privileged structure" for generating fused heterocycles.

- Pyrazolo[3,4-d]pyrimidines:
  - Reaction: Cyclization with ortho-esters or aldehydes.
  - Utility: ATP-competitive kinase inhibitors (e.g., Src, Abl).
- Triazolopyrimidines:
  - Reaction: Condensation with carboxylic acids or isothiocyanates.
  - Utility: Antiviral and antifungal agents.[4]

## Troubleshooting & Quality Control

If your melting point deviates from the 180–182 °C range, consult the table below.

Observation	Probable Cause	Corrective Action
MP < 170 °C	Residual Hydrazine Hydrochloride	Re-wash solid vigorously with cold water; check pH of filtrate (should be neutral).
MP Broad Range	Mixture of Mono- and Bis-substituted products	Recrystallize from Ethanol/Water (9:1). Ensure excess hydrazine was used in synthesis.
Yellow Coloration	Oxidation of Hydrazine moiety	Recrystallize in the presence of a trace amount of sodium dithionite or under inert atmosphere.
MP ~130 °C	Wrong Starting Material	You likely synthesized or purchased the Pyridine analog. Check NMR (Pyrimidine has 1 aromatic singlet signal; Pyridine has 2 coupled signals).

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